Guanine
Overview
Description
Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It is a purine base, meaning it has a double-ring structure, and it pairs with cytosine through three hydrogen bonds in the DNA double helix . This compound was first discovered in guano (the accumulated excrement and dead bodies of birds, bats, and seals) in 1846 and was isolated from nucleic acids in 1891 . It is a derivative of purine, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds, making the bicyclic molecule planar .
Mechanism of Action
Target of Action
Guanine, a purine derivative, primarily targets several enzymes including Purine nucleoside phosphorylase , Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 . These enzymes play crucial roles in various biochemical processes, including purine metabolism and signal transduction .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. For instance, it is involved in the conversion of hypoxanthine or this compound and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to inosine 5’-monophosphate (IMP) or guanosine 5’-monophosphate (GMP), and pyrophosphate (PPi) in the presence of the enzyme Hypoxanthine–this compound phosphoribosyltransferase . This interaction leads to changes in the cellular levels of these nucleotides, impacting various cellular processes.
Biochemical Pathways
This compound plays a significant role in the purine metabolism pathway . It is involved in the synthesis of IMP, which is the first compound in the pathway to have a completely formed purine ring system . This compound also contributes to the formation of GMP, an essential component of RNA and DNA . Disruptions in these pathways can lead to various diseases, including Lesch-Nyhan Syndrome and Gout .
Result of Action
The action of this compound at the molecular and cellular level results in the production of key components of nucleic acids (RNA and DNA). This contributes to various cellular processes, including cell growth, differentiation, and survival . Moreover, this compound’s interaction with its targets can influence the balance of nucleotides in the cell, affecting DNA replication and protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially impacting its interaction with target enzymes . Additionally, the presence of other molecules, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
In terms of chemical structure, guanine always bonds with cytosine in DNA . This bonding is due to the stable hydrogen bonds between the bases . This compound can be secreted as waste or deposited as biominerals if the organism does not produce a guanase .
Cellular Effects
This compound plays a crucial role in various cellular processes. It is involved in the formation of this compound crystals, which are found in many organisms . These crystals, due to their exceptionally high refractive index, contribute to structural color and are responsible for the reflective effect in the skin and visual organs in animals such as fish, reptiles, and spiders .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules. In DNA, this compound forms three hydrogen bonds with cytosine, contributing to the stability of the DNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability over time. This compound crystals have been extensively studied, and the principles of their biomineralization are being established .
Dosage Effects in Animal Models
It is known that this compound crystals are among the main excretion products in arachnids .
Metabolic Pathways
This compound is involved in the purine metabolic pathway. It is a product of the degradation of nucleic acids and can be secreted as waste or deposited as biominerals .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. This compound can also be excreted as an end product of nitrogen metabolism .
Subcellular Localization
This compound is primarily located in the nucleus of the cell, where it is a part of the DNA molecule. It can also be found in the cytoplasm during the degradation of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanine can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea . Additionally, cyanamides can react with derivatized amines, and copper-catalyzed cross-coupling chemistry can also be employed in guanidine synthesis .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as fish scales, where it is found in significant quantities. The process includes hydrolysis of nucleic acids to release this compound, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be hydrolyzed with strong acid to produce glycine, ammonia, carbon dioxide, and carbon monoxide . This compound oxidizes more readily than adenine, another purine-derivative base in DNA .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products:
Oxidation: Xanthine and uric acid are common oxidation products of this compound.
Reduction: Reduced forms of this compound include dihydrothis compound.
Substitution: Substituted this compound derivatives can include alkylated or acylated this compound.
Scientific Research Applications
Comparison with Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness of this compound: this compound is unique among the nucleobases due to its ability to form stable G-quadruplex structures, which have significant implications in gene regulation and genomic stability . Its higher oxidation potential compared to adenine also makes it more reactive in certain chemical processes .
Properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Record name | guanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052476 | |
Record name | Guanine | |
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Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |
Record name | Guanine | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
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Solubility |
CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |
Record name | Guanine | |
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Record name | GUANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
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Color/Form |
SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |
CAS No. |
73-40-5 | |
Record name | Guanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |
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Record name | Guanine | |
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Record name | Guanine | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |
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Record name | Guanine | |
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Record name | Guanine | |
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Record name | GUANINE | |
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Record name | GUANINE | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
360 °C (DECOMP), 360 °C | |
Record name | Guanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02377 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Q1: How does the interaction of guanine with cadmium ions impact DNA?
A1: Cadmium ions can form complexes with this compound bases, potentially leading to oxidative stress and DNA damage. [] This interaction is significant due to cadmium's toxicity and its implication in carcinogenesis. [] Interestingly, cadmium complexes with 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, were not detected in these studies. []
Q2: How does oxidation affect the behavior of this compound within G-quadruplex structures?
A2: Oxidation of this compound to 8-oxo-7,8-dihydrothis compound (8-oxoG) within G-quadruplexes (G4) can disrupt their stability and lead to gene activation. [] Research has shown that 8-oxoG can induce the formation of a this compound-vacancy-containing G4 (vG4). [] These vG4s can be stabilized by the binding of this compound metabolites like cGMP and GTP, suggesting a potential regulatory role in response to oxidative damage. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol.
Q4: Does the tautomeric state of this compound affect its interaction with enzymes like this compound deaminase?
A5: Contrary to previous assumptions, studies suggest that the active site of Bacillus subtilis this compound deaminase (bGD) does not significantly influence the tautomeric state of this compound. [] The enzyme primarily interacts with the most abundant tautomer of this compound found in aqueous solutions. []
Q5: How does the incorporation of this compound into ferromagnetic films impact their properties?
A6: Hybridizing biogenic this compound crystals with ferromagnetic thin films can significantly enhance their magnetic orientation control. [] This hybridization allows for 3D manipulation of the crystals using weaker magnetic fields, potentially reducing power consumption in related device applications. []
Q6: Can the interaction of this compound with certain molecules be exploited for photocatalytic applications?
A7: Research suggests that photocatalytic systems incorporating this compound derivatives, like 8-oxothis compound, can facilitate the conversion of precursor molecules into fatty acids under visible light. [, ] This process, potentially mimicking early metabolic processes, highlights the potential of this compound-based systems in artificial photosynthesis and protocell research. [, ]
Q7: How have molecular dynamics simulations contributed to understanding the formation and stability of G-quadruplexes?
A8: All-atom molecular dynamics simulations have provided valuable insights into the forces governing G-quadruplex (G4) formation. [] Studies focusing on the dissociation of a single G-tetrad from a telomeric G4 structure revealed that interactions within the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the overall stability of the G-tetrad motif. []
Q8: How do structural modifications to this compound analogs influence their antiviral activity?
A9: Modifications to the this compound structure, particularly at the C2 and C6 positions, can significantly impact the antiviral activity of its C-nucleoside analogs. [] For instance, the 2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and its 6-bromo derivative demonstrated promising prophylactic activity against Semliki Forest virus infection in mice. []
Q9: How does the presence of a diphenylcarbamoyl protecting group at the O6 position of this compound influence its reactivity in glycosylation reactions?
A10: Introducing a diphenylcarbamoyl protecting group at the O6 position of this compound leads to highly regioselective glycosylation, primarily yielding 9-glycosylguanines. [] This protection strategy provides a controlled approach for synthesizing specific this compound nucleoside analogs. []
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